3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Description
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrazine core. The chlorine substituent at position 3 and the tetrahydro-pyrazine backbone contribute to its unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4.ClH/c6-5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVKKNVALKRDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2Cl)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Pyrazine Intermediates
The foundational step in synthesizing triazolopyrazine derivatives involves cyclocondensation reactions. For 3-chloro variants, 2-chloropyrazine serves as a plausible starting material. In the patented method for the trifluoromethyl analog, ethanol and hydrazine hydrate are heated to 58°C, followed by dropwise addition of 2-chloropyrazine under controlled conditions (60–61°C for 15 hours) . Adapting this for the chloro compound would retain the core pyrazine structure while introducing chlorine at the C3 position.
Post-reaction, the mixture is cooled to 0°C, and the pH is adjusted to 6 using sodium hydroxide. Subsequent extraction with methylene dichloride/isopropanol (20–30°C) and crystallization with methyl tert-butyl ether (MTBE) yields the intermediate with 93.3% HPLC purity . For the chloro derivative, substituting trifluoroacetic anhydride with a chlorinating agent (e.g., phosphorus oxychloride) in later steps could introduce the chlorine substituent.
Halogenation Strategies for Chlorine Incorporation
Introducing chlorine at the C3 position requires careful reagent selection. In the trifluoromethyl synthesis, trifluoroacetic anhydride and methanesulfonic acid facilitate cyclization . For chloro variants, phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) may serve as chlorinating agents. A hypothetical pathway involves reacting the intermediate pyrazine derivative with PCl₅ in chlorobenzene at elevated temperatures (50–110°C), analogous to the patent’s second step .
Critical parameters include:
-
Temperature control : Maintaining 3–5°C during reagent addition to prevent side reactions.
-
Catalyst use : Methanesulfonic acid (0.07 mol) to accelerate cyclization.
-
Purification : Silica gel column chromatography with dichloromethane elution achieves 99.1% purity for intermediates .
Catalytic Hydrogenation for Ring Saturation
Saturation of the pyrazine ring to tetrahydro forms is achieved via hydrogenation. The patent employs 10% palladium on carbon (Pd/C) under 4 bar hydrogen pressure in ethanol . For the chloro compound, similar conditions (23–25°C, 4.5 hours) would hydrogenate the pyrazine ring while preserving the chlorine substituent. Post-reaction filtration and concentration yield a crude product, which is treated with ethanolic hydrogen chloride to form the hydrochloride salt.
Key advantages of this method :
-
Safety : Low hydrogen pressure minimizes explosion risks.
-
Efficiency : Short reaction time (4.5 hours) and high yield (99.3% purity) .
-
Catalyst reuse : Pd/C can be recovered, reducing costs.
Comparative Analysis of Synthetic Routes
The table below contrasts the patented trifluoromethyl synthesis with proposed adaptations for the chloro derivative:
Challenges and Process Optimization
Synthesizing the chloro derivative presents unique challenges:
-
Regioselectivity : Ensuring chlorine incorporation at C3 without side reactions.
-
Stability : Chlorine’s electron-withdrawing nature may destabilize intermediates, necessitating inert atmospheres.
-
Purification : MTBE crystallization and silica gel chromatography are critical for removing byproducts like unreacted hydrazine or dimeric species .
Optimization strategies include:
-
Solvent selection : Ethanol replaces toxic acetonitrile, enhancing safety and scalability .
-
pH control : Maintaining pH 6 during cyclocondensation prevents decomposition.
-
Temperature modulation : Gradual heating during hydrogenation avoids catalyst deactivation.
Industrial Scalability Considerations
The patented method’s scalability hinges on:
-
Solvent recycling : MTBE and ethanol are recovered via distillation, reducing waste.
-
Catalyst reuse : Pd/C recovery lowers production costs by up to 30% .
-
Process intensification : Combining steps (e.g., in-line pH adjustment) minimizes downtime.
For industrial production, continuous flow reactors could further enhance yield and consistency, particularly during hydrogenation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₈ClN₃
- Molecular Weight : 157.60 g/mol
- CAS Number : 1956369-87-1
The compound belongs to the class of triazolo[4,3-a]pyrazines, which are known for their diverse biological activities. Its structural features allow it to interact with various biological targets, making it an important scaffold in medicinal chemistry.
Biological Activities
Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit a wide range of biological activities:
- Antidiabetic Properties : The compound is a key intermediate in the synthesis of sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type II diabetes mellitus. This class of drugs helps in regulating blood glucose levels by enhancing insulin secretion and inhibiting glucagon release .
- Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of triazolo[4,3-a]pyrazine derivatives. For instance, novel derivatives have been synthesized and tested against various pathogens, showing promising results against resistant strains .
- Anticancer Potential : Recent investigations into the antiproliferative effects of these compounds have indicated activity against human colon cancer cell lines (HCT-116 and HT-29), suggesting potential applications in cancer therapy .
Synthetic Applications
The synthesis of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is notable for its relatively straightforward methodology. The synthesis typically involves:
- Formation of the Triazole Ring : Utilizing hydrazine hydrate and appropriate halogenated precursors.
- Chlorination Step : Introducing chlorine to achieve the desired chlorinated derivative.
- Purification : Employing techniques such as recrystallization or chromatography to isolate pure compounds.
This synthetic route is advantageous for industrial applications due to the availability of starting materials and the simplicity of the process .
Case Study 1: Synthesis and Antibacterial Activity
A study published in 2023 synthesized several novel triazolo[4,3-a]pyrazine derivatives from 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride. The derivatives were tested for antibacterial activity against various strains of bacteria. Results indicated significant inhibition rates compared to standard antibiotics .
Case Study 2: Antidiabetic Drug Development
Research focused on the pharmacological evaluation of sitagliptin derivatives highlighted the role of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride as a crucial intermediate. The study demonstrated that modifications to this scaffold could enhance DPP-4 inhibitory activity while reducing side effects associated with existing therapies .
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and subsequent cell death . The compound’s ability to interact with various enzymes and receptors makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Anticancer Activity :
- 3-Trifluoromethyl Derivatives : Exhibit potent antiproliferative effects against HCT-116 and HT-29 colon cancer cells (IC50: 6.587–11.10 µM). Compound RB7 activates the mitochondrial apoptotic pathway via Bax/Bcl-2 modulation and Caspase-3 activation .
- Phenyl-Substituted Derivatives : Act as P2X7 receptor antagonists with high blood-brain barrier permeability, showing promise in neurological disorders (e.g., 80% receptor occupancy in rat brain at 10 mg/kg) .
Biological Activity
3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS No. 1956369-87-1) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
- Molecular Formula : C₅H₈ClN₄
- Molecular Weight : 195.05 g/mol
- CAS Number : 1956369-87-1
- InChI Key : JBVKKNVALKRDHO-UHFFFAOYSA-N
Synthesis
The synthesis of 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves several chemical reactions that yield the desired compound with high purity. The methodologies typically include multi-step synthetic routes that may involve cyclization and chlorination processes to introduce the chloro group effectively.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance:
- Activity Against Bacteria : Compounds similar to 3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have shown moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Compound | MIC against Staphylococcus aureus | MIC against Escherichia coli |
|---|---|---|
| 2e | 32 µg/mL | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study found that derivatives of triazolo[4,3-a]pyrazine exhibited significant antiproliferative effects on human colon cancer cell lines (HCT-116 and HT-29). One derivative induced apoptosis via the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the side chains significantly affect the biological activity of triazolo[4,3-a]pyrazine derivatives:
- Indole Substituents : Compounds with indole groups showed enhanced antibacterial effects due to potential π-cation interactions with target proteins.
- Aliphatic vs. Aromatic Groups : Long aliphatic chains generally increased lipophilicity and cellular permeability compared to aromatic substituents .
Case Studies
- Antibacterial Evaluation : A series of synthesized triazolo[4,3-a]pyrazine derivatives were tested for their antibacterial efficacy using the microbroth dilution method. The results indicated a promising profile for further development as antibacterial agents.
- Anticancer Mechanism : In vitro studies revealed that specific derivatives could trigger apoptosis in cancer cells by activating caspases involved in the apoptotic pathway. This suggests potential therapeutic applications in oncology.
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of hydrazine derivatives with chloro-substituted pyrazine precursors. For example, 2-chloro-3-hydrazinopyrazine intermediates can undergo acid-catalyzed cyclization to form the triazole ring . Reaction optimization often involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of reagents) and solvents (e.g., dichloromethane or acetonitrile) to maximize yields (e.g., 67–99% yields reported for analogous compounds) . Key parameters include temperature (room temperature to reflux) and reaction time (5–24 hours).
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with mobile phase 5:95 ACN:H₂O (0.1% H₃PO₄), flow rate 1 mL/min, and UV detection at 254 nm for retention time analysis (~2.1 min for related triazolo-pyrazines) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm hydrogenation (tetrahydro signals at δ 2.5–4.0 ppm) and triazole ring formation .
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 154.56 for the non-hydrochloride form) .
Q. How can researchers mitigate impurities during synthesis?
- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions with hydrazine derivatives. Strategies include:
- Purification : Recrystallization (e.g., using methanol/HCl mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Stoichiometric Control : Use 1.5 equivalents of triethylamine to neutralize HCl byproducts in reactions involving hydrochloride salts .
Advanced Research Questions
Q. What strategies enable functionalization at position 3 or 7 of the triazolo-pyrazine core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Position 3 : React the chloro-substituted precursor with nucleophiles (e.g., trifluoromethyl groups via Ullmann coupling) or carbonyl reagents (e.g., isocyanates) under mild conditions (RT, 5 hours) .
- Position 7 : N-Alkylation using alkyl halides or reductive amination with ketones/aldehydes. For example, methyl groups are introduced via methyl iodide in DMF with NaH .
- Data Note : Substitution at position 3 enhances pharmacological activity (e.g., trifluoromethyl groups improve metabolic stability) .
Q. How can computational modeling predict the reactivity of chloro-substituted triazolo-pyrazines in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density at the chloro-substituted carbon (C3) to predict susceptibility to nucleophilic attack.
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DCM) to optimize SNAr (nucleophilic aromatic substitution) conditions .
- Validation : Compare computed activation energies with experimental yields (e.g., 80–99% for trifluoromethyl derivatives) .
Q. What in vitro/in vivo methodologies assess the compound’s pharmacological potential (e.g., antiviral or CNS activity)?
- Methodological Answer :
- Antiviral Assays : Use retrovirus-infected cell lines (e.g., HIV-1 in MT-4 cells) with EC₅₀ determination via plaque reduction assays. Related triazolo-pyrazines show EC₅₀ values <1 µM .
- CNS Target Engagement : Ex vivo autoradiography in rat brain slices using radiolabeled P2X7 antagonists. Compound 25 achieved 80% receptor occupancy at 10 mg/kg orally .
- ADME Profiling : Measure logP (e.g., 2.1–2.5 for brain-penetrant analogs) and plasma protein binding (e.g., >90% for trifluoromethyl derivatives) .
Data Contradictions and Resolution
Q. Why do synthetic yields vary significantly (67% vs. 99%) for structurally similar triazolo-pyrazine derivatives?
- Analysis :
- Steric Effects : Bulky substituents (e.g., phenyl vs. methyl) hinder cyclization, reducing yields .
- Acid Catalysis : HCl concentration (e.g., 37% vs. dilute) impacts protonation of intermediates, affecting reaction rates .
- Resolution : Optimize acid/base ratios and use high-pressure conditions for sterically hindered substrates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
